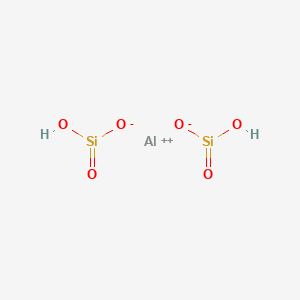
Fluorescent Brightener 181
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluorescent Brightener 181 is a type of optical brightening agent (OBA), also known as fluorescent brightening agents (FBAs) or fluorescent whitening agents (FWAs). These are colorless to weakly colored organic compounds that absorb light in the ultraviolet and violet region (usually 340-370 nm) of the electromagnetic spectrum, and re-emit light in the blue region (typically 420-470 nm) through the phenomenon of fluorescence . They are often used to enhance the appearance of color of fabric and paper, causing a “whitening” effect .
Synthesis Analysis
A series of new high light fastness, hot pressing fastness optical brighteners was efficiently synthesized by a three-step approach involving the successive replacement of the three chloro groups of 2,4,6-trichloro-1,3,5-triazine under different conditions of temperature and pH . All of the newly synthesized compounds were characterized by Fourier-Transform Infrared (FT-IR), UV-visible absorption, NMR spectroscopy and the elemental analyses .
Chemical Reactions Analysis
Optical brighteners, including this compound, operate through the process of fluorescence. They absorb invisible ultraviolet (UV) radiation at wavelengths below 400 nm and through an electrophysical change, emit light mostly in the blue end of the visible spectrum at about 400–450 nm .
Wirkmechanismus
Optical brighteners absorb light in the ultraviolet and violet region (usually 340-370 nm) of the electromagnetic spectrum, and re-emit light in the blue region (typically 420-470 nm) through the phenomenon of fluorescence . This makes intrinsically yellow/orange materials look less so, by compensating the deficit in blue and purple light reflected by the material, with the blue and purple optical emission of the fluorophore .
Safety and Hazards
While specific safety and hazards information for Fluorescent Brightener 181 is not available in the search results, general safety measures for handling optical brighteners include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .
Zukünftige Richtungen
Fluorescent brighteners, including Fluorescent Brightener 181, have a wide range of applications in diverse fields. They are commonly used in the HYP-containing pulp also known as bleached chemi-thermo mechanical pulps (BCTMP) and paper industry to increase their whiteness and brightness stability . The future of fluorescent brighteners lies in further understanding their properties and finding more efficient and sustainable ways to use them .
Eigenschaften
CAS-Nummer |
12224-37-2 |
|---|---|
Molekularformel |
AlCl2HO |
Molekulargewicht |
0 |
Synonyme |
Fluorescent Brightener 181 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




